Ethyl ({[(4-chlorophenyl)amino]carbonyl}oxy)ethylcarbamate
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Overview
Description
(ETHOXYCARBONYL)(ETHYL)AMINO N-(4-CHLOROPHENYL)CARBAMATE is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of an ethoxycarbonyl group, an ethyl group, and a 4-chlorophenyl group attached to a carbamate moiety. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (ETHOXYCARBONYL)(ETHYL)AMINO N-(4-CHLOROPHENYL)CARBAMATE typically involves the reaction of 4-chloroaniline with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with ethylamine to yield the final product. The reaction conditions generally include a temperature range of 0-5°C and a reaction time of 2-3 hours .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reaction time is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
(ETHOXYCARBONYL)(ETHYL)AMINO N-(4-CHLOROPHENYL)CARBAMATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxycarbonyl or ethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions, amines, and thiols are commonly employed.
Major Products Formed
Oxidation: Formation of corresponding oxides and hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted carbamates and related compounds.
Scientific Research Applications
Chemistry
In chemistry, (ETHOXYCARBONYL)(ETHYL)AMINO N-(4-CHLOROPHENYL)CARBAMATE is used as a reagent in organic synthesis. It serves as a precursor for the synthesis of various carbamate derivatives and other complex molecules.
Biology
In biological research, this compound is used to study enzyme inhibition and protein interactions. It is also employed in the development of biochemical assays and as a tool for investigating cellular processes.
Medicine
In medicine, (ETHOXYCARBONYL)(ETHYL)AMINO N-(4-CHLOROPHENYL)CARBAMATE has potential applications as a pharmaceutical intermediate. It is explored for its potential therapeutic effects and as a building block for drug development.
Industry
In the industrial sector, this compound is used in the production of pesticides, herbicides, and other agrochemicals. It is also utilized in the manufacture of polymers and coatings.
Mechanism of Action
The mechanism of action of (ETHOXYCARBONYL)(ETHYL)AMINO N-(4-CHLOROPHENYL)CARBAMATE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound exerts its effects by inhibiting enzyme activity or modulating receptor function. The pathways involved include the inhibition of acetylcholinesterase and the modulation of neurotransmitter release .
Comparison with Similar Compounds
Similar Compounds
Ethyl carbamate: A simpler carbamate compound with similar structural features.
Methyl carbamate: Another carbamate derivative with a methyl group instead of an ethyl group.
Propyl carbamate: A carbamate compound with a propyl group.
Uniqueness
(ETHOXYCARBONYL)(ETHYL)AMINO N-(4-CHLOROPHENYL)CARBAMATE is unique due to the presence of the 4-chlorophenyl group, which imparts specific chemical and biological properties. This structural feature distinguishes it from other carbamate compounds and contributes to its diverse applications in various fields.
Properties
Molecular Formula |
C12H15ClN2O4 |
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Molecular Weight |
286.71 g/mol |
IUPAC Name |
ethyl N-[(4-chlorophenyl)carbamoyloxy]-N-ethylcarbamate |
InChI |
InChI=1S/C12H15ClN2O4/c1-3-15(12(17)18-4-2)19-11(16)14-10-7-5-9(13)6-8-10/h5-8H,3-4H2,1-2H3,(H,14,16) |
InChI Key |
CMQJTFINVMGTDA-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C(=O)OCC)OC(=O)NC1=CC=C(C=C1)Cl |
Origin of Product |
United States |
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